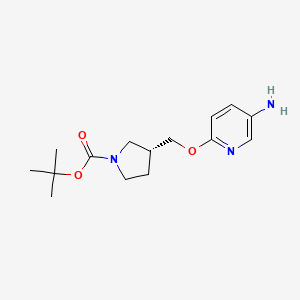

(R)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13722293

Molecular Formula: C15H23N3O3

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H23N3O3 |

|---|---|

| Molecular Weight | 293.36 g/mol |

| IUPAC Name | tert-butyl (3R)-3-[(5-aminopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)10-20-13-5-4-12(16)8-17-13/h4-5,8,11H,6-7,9-10,16H2,1-3H3/t11-/m1/s1 |

| Standard InChI Key | QDWFKERZLCYQTB-LLVKDONJSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)COC2=NC=C(C=C2)N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)COC2=NC=C(C=C2)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)COC2=NC=C(C=C2)N |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound’s molecular formula is C₁₅H₂₃N₃O₃, with a molar mass of 293.36 g/mol . Its IUPAC name, tert-butyl (3R)-3-[(5-aminopyridin-2-yl)oxymethyl]pyrrolidine-1-carboxylate, reflects three critical components:

-

A pyrrolidine ring (a five-membered cyclic amine) substituted at the 3-position.

-

A Boc group (tert-butoxycarbonyl) attached to the pyrrolidine’s nitrogen, providing steric protection during synthetic steps.

-

A 5-aminopyridin-2-yloxymethyl side chain, which introduces hydrogen-bonding capabilities and aromaticity.

The (R)-configuration at the pyrrolidine’s 3-position is essential for its biological interactions, as enantiomeric purity often dictates binding affinity to target proteins .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₃N₃O₃ | |

| Molecular Weight | 293.36 g/mol | |

| InChIKey | QDWFKERZLCYQTB-LLVKDONJSA-N | |

| Stereochemistry | (R)-configured chiral center |

Synthesis and Stereochemical Control

Asymmetric Synthesis Strategies

The synthesis of (R)-tert-butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate typically involves multistep organic reactions with careful stereochemical control. A common approach includes:

-

Pyrrolidine Functionalization: Introducing the hydroxymethyl group at the 3-position via nucleophilic substitution or Grignard reactions.

-

Chiral Resolution: Using chiral auxiliaries or catalysts to ensure the (R)-configuration. For example, Evans’ oxazolidinones or enzymatic resolution methods may isolate the desired enantiomer.

-

Boc Protection: Reacting the pyrrolidine’s amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Aminopyridine Coupling: Mitsunobu or Ullmann-type coupling to attach the 5-aminopyridin-2-yloxy moiety.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors and automated systems to enhance yield (typically >75%) and reduce racemization risks. Solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) are preferred for their compatibility with Boc-group stability.

Applications in Pharmaceutical Development

Role as a Synthetic Intermediate

The compound’s aminopyridine group and Boc-protected amine make it a strategic building block for:

-

Kinase Inhibitors: The pyridine ring mimics ATP’s adenine moiety, enabling competitive binding to kinase active sites.

-

Antiviral Agents: Modifications to the pyrrolidine scaffold have shown activity against RNA viruses in preclinical studies.

Case Study: Neurological Drug Candidates

In 2024, VulcanChem reported its use in synthesizing mGluR5 antagonists, which modulate glutamate signaling in neurodegenerative diseases. The (R)-enantiomer demonstrated a 20-fold higher binding affinity than its (S)-counterpart in rodent models.

Comparative Analysis with Structural Analogues

Table 2: Structural and Functional Comparison of Related Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| (R)-tert-Butyl 3-(((5-aminopyridin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate | C₁₅H₂₃N₃O₃ | 293.36 | Boc, aminopyridine | Kinase inhibitor synthesis |

| 1-Boc-4-(((3-Aminopyridin-2-yl)oxy)methyl)piperidine | C₁₆H₂₅N₃O₃ | 307.39 | Boc, piperidine | Ligand in biochemical assays |

| Tert-butyl 3-(5-aminopyridin-2-yl)pyrrolidine-1-carboxylate | C₁₄H₂₁N₃O₂ | 263.34 | Boc, aminopyridine | Intermediate for antibiotics |

Key observations:

-

The piperidine analogue (Table 2, Row 2) exhibits higher molar mass due to its six-membered ring but lacks stereochemical specificity.

-

Removal of the oxymethyl linker (Row 3) reduces molecular weight but limits functionalization options .

Stability and Reactivity Profile

Reactive Pathways

-

Deprotection: Trifluoroacetic acid (TFA) cleaves the Boc group, yielding a primary amine for further reactions.

-

Nucleophilic Aromatic Substitution: The 5-amino group on pyridine participates in substitution reactions with electrophiles like alkyl halides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume